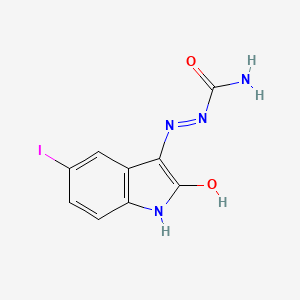
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indole nucleus in this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-5-iodo-1H-indol-3-yl)iminourea typically involves the iodination of an indole precursor followed by the introduction of the iminourea moiety. One common method involves the reaction of 2-hydroxyindole with iodine in the presence of an oxidizing agent to form 2-hydroxy-5-iodoindole. This intermediate is then reacted with an appropriate isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iminourea moiety can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-oxo-5-iodoindole derivatives.
Reduction: Formation of 2-hydroxy-5-iodoindole derivatives with an amine group.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2-hydroxy-5-iodo-1H-indol-3-yl)iminourea involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The iodine atom and the iminourea moiety can also contribute to the compound’s biological activity by forming hydrogen bonds and other interactions with target molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
2-hydroxy-1H-indol-3-yl)iminourea: Lacks the iodine atom, which may result in different biological activities.
5-iodo-1H-indol-3-yl)iminourea: Lacks the hydroxyl group, which may affect its solubility and reactivity.
2-hydroxy-5-iodo-1H-indole: Lacks the iminourea moiety, which may reduce its potential as an enzyme inhibitor.
Uniqueness
The presence of both the hydroxyl group and the iodine atom in (2-hydroxy-5-iodo-1H-indol-3-yl)iminourea makes it unique compared to other indole derivatives. These functional groups can enhance its biological activity and make it a valuable compound for various scientific applications.
属性
IUPAC Name |
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBGHOTQJEPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

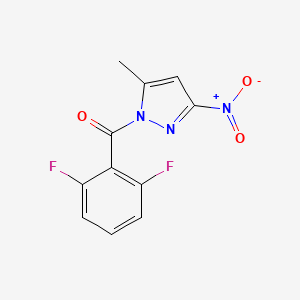
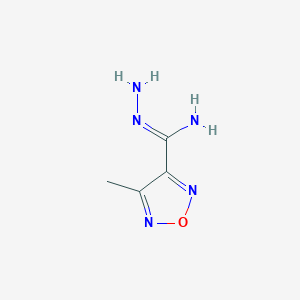
![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)

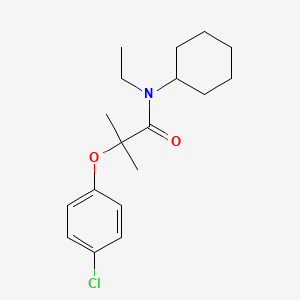
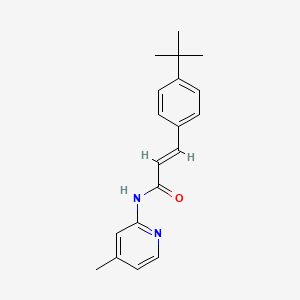
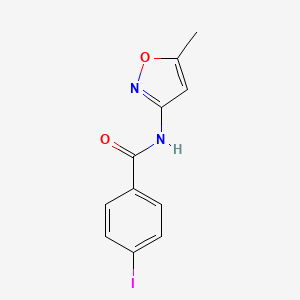
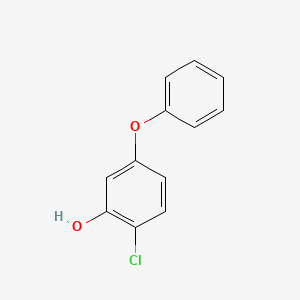
![4-[(E)-(5-piperidin-1-ylfuran-2-yl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
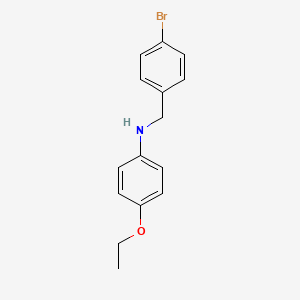
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
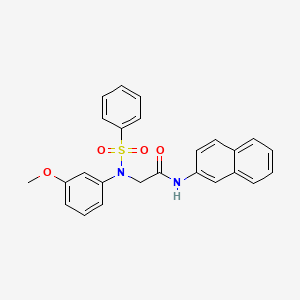
![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
